molecular formula C9H17BrO2 B13806020 2,2-Dimethylpentyl 2-bromoacetate CAS No. 5458-22-0

2,2-Dimethylpentyl 2-bromoacetate

Cat. No.: B13806020
CAS No.: 5458-22-0
M. Wt: 237.13 g/mol
InChI Key: GVGCMOPMQGVNLP-UHFFFAOYSA-N
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Description

2,2-Dimethylpentyl 2-bromoacetate is a brominated ester characterized by a branched alkyl chain (2,2-dimethylpentyl) and a reactive bromoacetate group. Bromoacetates are widely used in organic synthesis, particularly in nucleophilic substitution reactions, due to the electrophilic nature of the bromine atom. The branched alkyl chain in 2,2-dimethylpentyl derivatives may confer steric effects, influencing reactivity and solubility .

Properties

CAS No.

5458-22-0

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

2,2-dimethylpentyl 2-bromoacetate

InChI

InChI=1S/C9H17BrO2/c1-4-5-9(2,3)7-12-8(11)6-10/h4-7H2,1-3H3

InChI Key

GVGCMOPMQGVNLP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)COC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aceticacid, 2-bromo-, 2,2-dimethylpentyl ester typically involves the esterification reaction between acetic acid and 2-bromo-2,2-dimethylpentanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Aceticacid, 2-bromo-, 2,2-dimethylpentyl ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular weights, and applications of 2,2-dimethylpentyl 2-bromoacetate analogs and related bromoacetates:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
Benzyl 2-bromoacetate C₉H₉BrO₂ 229.07 Benzyl ester Pharmaceutical intermediates (e.g., alkylation reactions)
Ethyl 2-bromophenylacetate C₁₀H₁₁BrO₂ 243.10 Phenyl, ethyl ester Research chemical; precursor for aromatic derivatives
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Phenyl, acetyl, methyl ester Amphetamine precursor synthesis
Ethyl 2-bromo-2,2-difluoroacetate C₄H₅BrF₂O₂ 211.99 Difluoro, ethyl ester Lab research (enhanced electrophilicity)
sec-Butyl 2-bromoacetate C₆H₁₁BrO₂ 195.06 Branched butyl ester Controlled synthesis (steric hindrance effects)
Methyl 2-(4-bromophenyl)-2,2-dimethylacetate C₁₂H₁₅BrO₂ 271.15 4-Bromophenyl, dimethyl, methyl ester Specialty chemical synthesis (electronic modulation)

Reactivity and Functional Group Analysis

  • Electrophilicity : Bromoacetates with electron-withdrawing groups (e.g., difluoro in ethyl 2-bromo-2,2-difluoroacetate) exhibit heightened reactivity in nucleophilic substitutions due to increased electrophilicity at the carbonyl carbon .
  • Steric Effects : Branched esters like sec-butyl 2-bromoacetate and 2,2-dimethylpentyl derivatives may slow reaction kinetics due to steric hindrance, limiting accessibility to reactive sites .
  • Aromatic vs. Aliphatic Substituents : Phenyl-containing derivatives (e.g., ethyl 2-bromophenylacetate) are often used in arylations, while aliphatic esters (e.g., benzyl 2-bromoacetate) are preferred in alkylation reactions for drug intermediates .

Physical Properties

  • Solubility : Esters with aromatic groups (e.g., phenyl) tend to have lower solubility in polar solvents compared to aliphatic esters. Fluorinated derivatives (e.g., ethyl 2-bromo-2,2-difluoroacetate) may exhibit unique solubility profiles due to fluorine’s lipophilicity .
  • Thermal Stability : Branched alkyl chains (e.g., 2,2-dimethylpentyl) enhance thermal stability, making such compounds suitable for high-temperature reactions .

Key Studies

  • Crystal Structure Analysis : Studies on methyl 2-(4-bromophenyl)-2,2-dimethylacetate reveal that bulky substituents induce distinct crystallographic packing, influencing melting points and stability .
  • Reactivity Trends : Ethyl 2-bromo-2-(2-methoxyphenyl)acetate demonstrates regioselectivity in Suzuki couplings, attributed to the methoxy group’s electronic effects .

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